(S)-2-Pentyl-4-pentynoic acid is a chiral compound with significant implications in organic chemistry and medicinal research. It is categorized as a fatty acid derivative, characterized by a pentyl group and a terminal alkyne functional group. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
This compound can be synthesized through various chemical methods, often involving specific reagents and conditions to ensure high yield and purity. It is also studied for its biological activities, particularly in relation to its metabolites and their pharmacokinetic profiles.
(S)-2-Pentyl-4-pentynoic acid falls under the classification of carboxylic acids and is specifically noted for its role as a valproic acid derivative. Its structural configuration contributes to its distinct chemical properties and biological activities.
The synthesis of (S)-2-pentyl-4-pentynoic acid typically involves the following methods:
The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity. For instance, microwave-assisted synthesis techniques may be employed for efficiency in industrial settings, allowing for rapid heating and improved reaction rates.
(S)-2-Pentyl-4-pentynoic acid has the following molecular structure:
The stereochemistry of this compound is crucial for its biological activity, with the (S)-enantiomer exhibiting different properties compared to its (R)-counterpart. This stereospecificity is essential in pharmacological contexts, particularly concerning its interaction with biological targets .
(S)-2-Pentyl-4-pentynoic acid can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation can yield various functionalized derivatives depending on the extent of oxidation applied.
The mechanism of action for (S)-2-pentyl-4-pentynoic acid involves its interaction with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing cellular processes such as signal transduction and gene expression. Notably, studies have shown that this compound inhibits histone deacetylases, which play critical roles in gene regulation .
Relevant analyses indicate that (S)-2-pentyl-4-pentynoic acid maintains stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme conditions or reactive species .
(S)-2-Pentyl-4-pentynoic acid has several scientific applications:
(S)-2-Pentyl-4-pentynoic acid exerts teratogenic effects primarily through histone deacetylase (HDAC) inhibition, a mechanism shared with its parent compound valproic acid (VPA). This inhibition alters chromatin architecture, leading to dysregulated gene expression during critical embryonic developmental stages. In cellular assays, (S)-2-pentyl-4-pentynoic acid demonstrated potent HDAC inhibitory activity, correlating with increased acetylation of histone H4 in embryonic cells [1] [3]. Unlike some VPA derivatives, its hydroxamate analogs (e.g., S-2-pentyl-4-pentynoic hydroxamic acid) act as prodrugs that are metabolically converted to the active carboxylic acid form in vivo, thereby amplifying teratogenicity through sustained HDAC inhibition [3].
Beyond epigenetic modulation, this compound activates non-HDAC pathways that contribute to teratogenesis. It induces rapid phosphorylation of extracellular signal-regulated kinase 1/2 (ERK 1/2) in human endothelial cells independently of HDAC inhibition. This ERK activation triggers downstream survival signals, including phosphorylation of the anti-apoptotic protein Bcl-2, which disrupts physiological apoptosis during embryogenesis [5]. Such pathway dysregulation may explain observed neural tube defects, as precise spatiotemporal apoptosis is essential for neural tube closure.
Table 1: Key Molecular Targets of (S)-2-Pentyl-4-Pentynoic Acid
Target | Biological Effect | Experimental Evidence |
---|---|---|
HDAC Classes I/II | Hyperacetylation of histone H4 | Increased acetyl-H4 in HUVECs; IC₅₀ comparable to VPA |
ERK 1/2 Pathway | Phosphorylation of ERK 1/2 and Bcl-2 | Blocked by MEK inhibitor PD98059 in endothelial cells |
Metabolic Activation | Conversion of hydroxamate prodrug to active acid | Stereospecific metabolism in mouse models |
The teratogenicity of (S)-2-pentyl-4-pentynoic acid is governed by three critical structural elements:
Table 2: Structural Features Governing Teratogenicity in VPA Analogs
Compound | C2 Substituent | C4 Modification | Stereochemistry | Teratogenic Potency |
---|---|---|---|---|
Valproic acid (VPA) | Propyl | None | N/A | ++ |
(S)-2-Pentyl-4-pentynoic acid | Pentyl | Triple bond | S | ++++ |
(R)-2-Pentyl-4-pentynoic acid | Pentyl | Triple bond | R | + |
2-Propyl-4-pentynoic acid | Propyl | Triple bond | Racemic | +++ |
2-Ethyl-4-methylpentanoic acid | Ethyl, methyl | None | N/A | - |
The Embryonic Stem Cell Test (EST) robustly identifies (S)-2-pentyl-4-pentynoic acid as a strong teratogen. In the validated EST protocol, this compound significantly inhibits cardiomyocyte differentiation in murine D3 embryonic stem cells, with an IC₅₀ for differentiation inhibition substantially lower than that of non-teratogenic analogs like 2-ethyl-4-methylpentanoic acid [1]. A molecularly enhanced EST variant using flow cytometry detection of sarcomeric myosin heavy chain (αMHC) confirmed these findings, demonstrating equivalent sensitivity to the morphological endpoint assessment. This abbreviated protocol quantified αMHC expression and cell viability after 7 days of continuous exposure, revealing concentration-dependent impairment of mesodermal differentiation [1].
Transcriptomic analyses in mouse embryonic stem cells (R1 line) exposed to (S)-2-pentyl-4-pentynoic acid reveal rapid dysregulation of developmentally critical genes. Within 6 hours of exposure, whole-genome expression microarrays detected significant alterations in 250+ probes, with five key genes providing high discriminatory power for teratogen classification [4]. Signature dysregulated genes include:
This expression signature overlaps significantly with responses to HDAC inhibitors like trichostatin A and butyrate, but not with non-epigenetic teratogens, reinforcing the role of HDAC inhibition in its mechanism [4].
Table 3: Transcriptional Responses to (S)-2-Pentyl-4-Pentynoic Acid in Mouse Embryonic Stem Cells
Gene Symbol | Fold Change | Function | Association with Teratogenesis |
---|---|---|---|
Pax3 | ↑ 4.8 | Neural tube patterning | Required for neural crest specification |
Crabp1 | ↑ 3.2 | Retinoic acid signaling | Modulates retinoic acid teratogenicity |
Hoxa1 | ↓ 5.1 | Anterior-posterior axis specification | Knockouts exhibit cranial NTDs |
Foxa2 | ↓ 2.7 | Node and notochord development | Regulates floor plate formation |
Fgf8 | ↑ 3.9 | Growth factor signaling | Overexpression linked to cardiac defects |
In the NMRI-exencephaly mouse model, (S)-2-pentyl-4-pentynoic acid exhibits 2-3 times greater teratogenic potency than valproic acid. This enhanced activity is quantified by lower ED₅₀ values for exencephaly induction and higher maximal malformation rates at equipotent doses [3] [6]. The teratogenicity correlates directly with its pharmacokinetic stability—its plasma half-life (4.2 hours) significantly exceeds that of VPA (1.4 hours), leading to prolonged embryonic exposure. Metabolic studies confirm this compound avoids rapid β-oxidation pathways that clear branched-chain VPA analogs, thereby sustaining teratogenically effective concentrations [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2